2-cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide
Description
2-Cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide is a heterocyclic compound featuring a quinoxaline core substituted with a morpholine moiety and a cyano group, linked to a phenethylacetamide side chain. The morpholino group enhances solubility and bioavailability, while the cyano group contributes to electronic effects and binding interactions with biological targets.
Properties
IUPAC Name |
2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c24-16-18(23(29)25-11-10-17-6-2-1-3-7-17)21-22(28-12-14-30-15-13-28)27-20-9-5-4-8-19(20)26-21/h1-9,18H,10-15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURXONOAEQVTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, comprising a cyano group, morpholino linkage, and a quinoxaline moiety, suggests diverse mechanisms of action that warrant investigation.
- Molecular Formula : C23H23N5O2
- Molecular Weight : 401.47 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exert effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Cytokine Production : It appears to influence the production of pro-inflammatory cytokines, which are critical in mediating immune responses.
Antimicrobial Activity
A study focusing on derivatives of morpholinoquinoxaline highlighted the antimicrobial potential of related compounds. While specific data on this compound was not detailed, the broader class exhibited significant activity against various bacterial strains and fungi, suggesting a potential for this compound as well .
Anti-inflammatory Potential
Research into similar compounds has demonstrated anti-inflammatory properties. For instance, compounds derived from quinoxaline structures were shown to reduce inflammation in animal models by modulating cytokine levels and leukocyte migration . This suggests that this compound may have comparable effects.
In Vitro Studies
In vitro assays conducted on similar compounds indicated a reduction in nitric oxide production and pro-inflammatory cytokines (e.g., IL-1β, TNFα) when treated with these substances at non-cytotoxic concentrations. This was assessed using macrophage cultures, which are pivotal in studying inflammatory responses .
In Vivo Studies
Animal models have been utilized to further explore the anti-inflammatory effects. For example, administration of related compounds in zymosan-induced peritonitis models resulted in significant reductions in edema and leukocyte migration, demonstrating the potential therapeutic effects of these compounds in inflammatory diseases .
Data Summary
| Study Type | Findings |
|---|---|
| In Vitro | Reduced nitric oxide and cytokine levels in macrophages at non-cytotoxic concentrations. |
| In Vivo | Significant reduction in edema and leukocyte migration in animal models. |
| Antimicrobial Activity | Broad-spectrum activity against Gram-positive and Gram-negative bacteria observed in related compounds. |
Comparison with Similar Compounds
Key Differences :
- The morpholino and cyano groups in the target compound may improve solubility and target binding compared to phenyl-substituted analogs.
Cyano-Containing Heterocycles
Example: Alkyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoates (e.g., compounds 8, 9, 12) .
Key Differences :
- The pyridinyl ethenyl systems prioritize pyrrolopyrimidine formation, whereas the target compound’s quinoxaline-morpholino scaffold may favor interactions with larger binding pockets (e.g., kinase domains).
Phenethylacetamide Derivatives
Example : 2-Chloro-N-phenethylacetamide (intermediate in praziquantel synthesis) .
| Property | Target Compound | 2-Chloro-N-Phenethylacetamide |
|---|---|---|
| Substituents | Cyano, morpholinoquinoxaline | Chlorine |
| Role in Synthesis | Final product | Intermediate for cyclization/acylation steps |
| Complexity | High (heterocyclic core) | Low (simple acetamide) |
Key Differences :
- The chlorine atom in the intermediate facilitates nucleophilic substitution, whereas the cyano group in the target compound may stabilize the structure via resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
